N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by a benzo[b][1,4]oxazepin core with an allyl and a phenoxyacetamide substituent. Its molecular formula is C21H23N2O3 with a molecular weight of approximately 369.42 g/mol.
Anticonvulsant Activity
Research has indicated that derivatives of the oxazepin structure exhibit anticonvulsant properties. For instance, compounds structurally similar to N-(5-allyl...) have shown significant activity in various seizure models. A study on triazole derivatives highlighted that modifications in the oxazepin framework can enhance binding affinity to voltage-gated sodium channels (VGSCs), which are critical in seizure modulation .
Table 1: Anticonvulsant Activity of Related Compounds
Compound Name | ED50 (mg/kg) | Mechanism of Action |
---|---|---|
Compound A | 15.2 | VGSC modulation |
Compound B | 39.4 | GABA receptor interaction |
N-(5-allyl...) | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that compounds featuring the oxazepin moiety may possess anticancer properties. For example, similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A notable case involved a compound demonstrating an IC50 value of 900 nM against leukemia cells .
Table 2: Cytotoxicity of Oxazepin Derivatives
Compound Name | Cell Line | IC50 (nM) |
---|---|---|
Oxazepin Derivative A | CCRF-CEM | 900 |
Oxazepin Derivative B | MCF7 | TBD |
The biological activity of N-(5-allyl...) may be attributed to several mechanisms:
- Voltage-Gated Sodium Channel Blockade : The compound may exert anticonvulsant effects by inhibiting VGSCs, similar to established antiepileptic drugs like phenytoin and carbamazepine .
- GABA Receptor Modulation : Some studies suggest that compounds with similar structures can interact with GABA receptors, enhancing inhibitory neurotransmission and potentially reducing seizure activity .
- Antiproliferative Effects : The anticancer activity could be linked to the induction of apoptosis in cancer cells through various signaling pathways .
Case Studies
A significant study explored the synthesis and evaluation of various oxazepin derivatives for their biological activities. Among these, N-(5-allyl...) was noted for its promising anticonvulsant activity in animal models . The study utilized both in vitro and in vivo assays to assess efficacy and toxicity profiles.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-12-24-18-13-16(10-11-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXPBPUJPVGMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.